IP3K Inhibitor

描述

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula C₆H₂(NO₂)₃OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. Historically, it has been used as an explosive, a dye, and an antiseptic .

准备方法

合成路线和反应条件: 2,4,6-三硝基苯酚通常通过苯酚的硝化反应合成。该过程包括两个主要步骤:

苯酚的磺化: 苯酚首先用浓硫酸处理,生成苯酚-2,4-二磺酸。

工业生产方法: 在工业环境中,2,4,6-三硝基苯酚的合成遵循类似的步骤,但规模更大。反应条件经过精心控制,以确保安全并最大限度地提高产率。 该过程涉及使用大型反应器和精确的温度控制来管理硝化反应的放热性质 .

化学反应分析

反应类型: 2,4,6-三硝基苯酚会发生各种化学反应,包括:

氧化: 它可以被氧化成不同的产物,具体取决于条件。

还原: 2,4,6-三硝基苯酚的还原通常会导致氨基苯酚的形成。

取代: 由于存在硝基,它可以发生亲电取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或催化加氢等还原剂。

主要产物:

氧化: 产物根据所用氧化剂的不同而有所不同。

还原: 氨基苯酚是常见的产物。

取代: 根据亲电试剂的不同,会形成各种取代的苯酚.

科学研究应用

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

- Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .

- Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .

- Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

- Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .

- Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

| Trial Phase | Cancer Type | Combination Therapy | Status |

|---|---|---|---|

| Phase I | Breast Cancer | Alpelisib + Fulvestrant | Ongoing |

| Phase II | Bladder Cancer | PI3K + STAT3 Inhibitor | Recruiting |

| Phase I/II | CLL | Idelalisib | Completed |

| Phase III | Follicular Lymphoma | Duvelisib | Active |

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

作用机制

2,4,6-三硝基苯酚的作用机制涉及其发生氧化还原反应的能力。该化合物中的硝基是强吸电子基团,使该分子对亲核试剂和亲电试剂具有反应性。 这种反应性被利用在各种化学过程中,包括其作为炸药的使用,它在其中快速分解产生气体和热 .

相似化合物的比较

2,4,6-三硝基苯酚经常与其他硝基苯酚进行比较,例如 2-硝基苯酚、4-硝基苯酚和 2,4-二硝基苯酚。这些化合物具有相似的结构,但硝基的数量和位置不同:

2-硝基苯酚: 含有单个硝基,其酸性低于 2,4,6-三硝基苯酚。

4-硝基苯酚: 也含有单个硝基,并具有不同的反应性。

2,4-二硝基苯酚: 含有两个硝基,酸性较低,但仍然具有很强的反应性

生物活性

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

- Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .

- Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .

- Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

- GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .

- Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

- Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .

- Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

| Compound | Target | IC50 (nM) | Indications | Clinical Status |

|---|---|---|---|---|

| Compound 17p | PI3Kα | 31.8 | Ovarian Cancer | Preclinical |

| GDC-0941 | Pan-PI3K | Not specified | Breast Cancer, Ovarian Cancer | Phase II |

| Idelalisib | PI3Kδ | Not specified | CLL, B-cell Lymphomas | Approved |

| Alpelisib | PI3Kα | Not specified | Breast Cancer | Approved |

属性

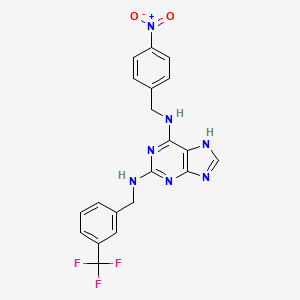

IUPAC Name |

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBPUYZPWNNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587903 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519178-28-0 | |

| Record name | N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。